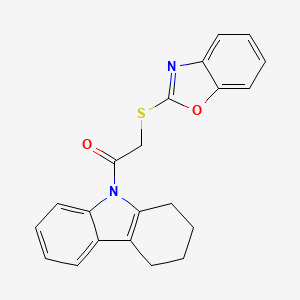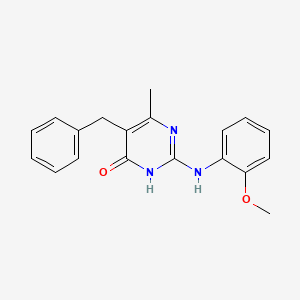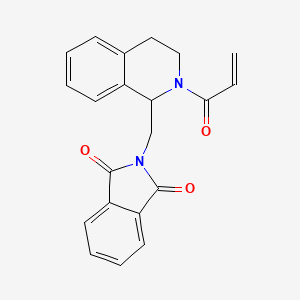![molecular formula C30H31F2N3O2 B11034684 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)ethane-1,2-dione](/img/structure/B11034684.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione is a complex organic compound that features a combination of fluorinated aromatic rings, piperazine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Key steps may include:
Synthesis of 2-fluorophenylpiperazine: This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions.
Synthesis of the quinoline derivative: The quinoline moiety can be synthesized through a series of reactions involving the cyclization of suitable precursors.
Coupling reactions: The final assembly involves coupling the 2-fluorophenylpiperazine with the quinoline derivative under conditions that promote the formation of the ethanedione linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used to study the interactions of fluorinated aromatic compounds with biological targets.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their effects on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings and piperazine moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Fluorophenyl)piperazino]-2-(4-phenyl-1,2,3,4-tetrahydroquinolinyl)-1,2-ethanedione: Lacks the additional fluorine and trimethyl groups.
1-[4-(2-Chlorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione: Substitutes chlorine for fluorine.
Uniqueness
1-[4-(2-Fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione is unique due to its specific combination of fluorinated aromatic rings, piperazine, and quinoline moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H31F2N3O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinolin-8-yl)ethane-1,2-dione |
InChI |
InChI=1S/C30H31F2N3O2/c1-29(2)19-30(3,20-9-5-4-6-10-20)23-18-21(31)17-22(26(23)33-29)27(36)28(37)35-15-13-34(14-16-35)25-12-8-7-11-24(25)32/h4-12,17-18,33H,13-16,19H2,1-3H3 |
InChI Key |
JVKIEIDQDYICRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=CC(=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)F)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one](/img/structure/B11034601.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11034614.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11034617.png)
![1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11034621.png)
![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11034632.png)
![1-[4-(acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate](/img/structure/B11034640.png)
![(2E)-N-(4-Ethylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B11034642.png)
![tetramethyl 8'-methoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11034647.png)


![2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11034674.png)
![9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11034676.png)


